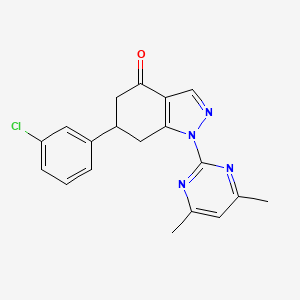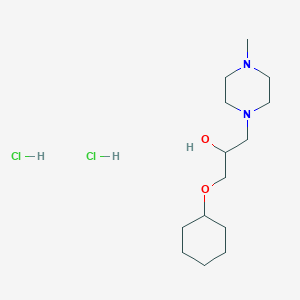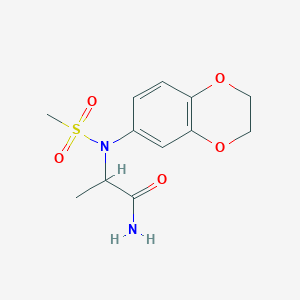![molecular formula C15H20N6O3 B4427529 1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427529.png)
1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
概要
説明
The compound “1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the exact molecular structure of “this compound” is not provided in the searched resources .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure and the conditions under which it is reacted. Without specific information on its structure, it’s challenging to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, this information is not available for the compound .科学的研究の応用
CORM-3 has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, ischemia-reperfusion injury, and cancer. In sepsis, CORM-3 has been shown to reduce inflammation and improve survival rates in animal models. In ischemia-reperfusion injury, CORM-3 has been shown to protect against tissue damage and improve organ function. In cancer, CORM-3 has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo.
作用機序
CORM-3 releases carbon monoxide, which has been shown to have several beneficial effects on the body. Carbon monoxide can activate the heme oxygenase-1 pathway, which has anti-inflammatory and anti-apoptotic effects. Carbon monoxide can also activate soluble guanylate cyclase, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
CORM-3 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. CORM-3 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. CORM-3 has also been shown to reduce apoptosis in a variety of cell types, including cardiomyocytes and neurons. Finally, CORM-3 has been shown to induce vasodilation and improve blood flow in animal models.
実験室実験の利点と制限
One advantage of using CORM-3 in lab experiments is that it is a carbon monoxide-releasing molecule, which allows for the controlled release of carbon monoxide. This can be useful in studying the effects of carbon monoxide on various biological processes. One limitation of using CORM-3 is that it can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several future directions for research on CORM-3. One area of interest is the development of more efficient synthesis methods for CORM-3. Another area of interest is the development of CORM-3 analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms of action of CORM-3 and to identify potential therapeutic applications in a variety of diseases.
Conclusion:
In conclusion, CORM-3 is a carbon monoxide-releasing molecule that has shown significant potential for therapeutic applications in a variety of diseases. CORM-3 has anti-inflammatory, anti-apoptotic, and vasodilatory effects, and has been shown to improve survival rates and organ function in animal models. While there are still limitations to using CORM-3 in lab experiments, there are several future directions for research that could lead to the development of more efficient and effective therapeutic applications.
Safety and Hazards
特性
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-10-9-21-11-12(18(2)15(23)17-13(11)22)16-14(21)20(10)4-3-19-5-7-24-8-6-19/h9H,3-8H2,1-2H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYTUXSOHFZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4427481.png)




![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)
